molecular formula C15H21BO3 B3106327 4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1581724-10-8

4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane

Cat. No. B3106327
CAS RN: 1581724-10-8
M. Wt: 260.14
InChI Key: ZZDXCUHKANAGNJ-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane” is a chemical compound that is used in various applications . It is often used as a reagent for the formation of useful glycosyl donors and ligands .


Synthesis Analysis

The synthesis of this compound involves the use of alcohol and heteroatom nucleophiles to form useful glycosyl donors and ligands . It is also used in the formation of other compounds such as "5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene" .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple elements. The compound contains a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used as a reagent for the phosphitylation of alcohols and heteroatom nucleophiles . It is also used in the formation of other compounds such as "5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 43 °C/50 mmHg, a refractive index of 1.40, and a density of 0.89 g/mL at 25 °C . It is a colorless to almost colorless transparent liquid .

Scientific Research Applications

Borylation of Arenes

4,4,5,5-tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane: serves as a reagent for borylating arenes. Borylation reactions introduce boron-containing groups into aromatic compounds, enabling the synthesis of functionalized molecules. Researchers use this compound to modify aromatic rings selectively, enhancing their reactivity and enabling further derivatization .

Fluorenylborolane Synthesis

The compound is also employed in the preparation of fluorenylborolane. Fluorenylborolanes are valuable building blocks in organic synthesis, especially for constructing conjugated materials. These materials find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Conjugated Copolymer Intermediates

Researchers utilize 4,4,5,5-tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane to synthesize intermediates for generating conjugated copolymers. For instance:

Other Potential Applications

While the above applications are well-documented, ongoing research may uncover additional uses for this compound. Its unique structure and boron functionality make it an intriguing candidate for further exploration in fields such as materials science, catalysis, and medicinal chemistry.

Safety and Hazards

This compound is highly flammable and produces flammable gases when in contact with water . It should be stored in a dry place in a sealed container . It should be handled under an inert gas and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions of this compound could involve its use in more advanced chemical reactions and the development of new compounds. It could also be used in the development of new methods for the synthesis of complex molecules .

Mechanism of Action

Target of Action

Similar compounds are known to be used as reagents in chemical reactions, particularly in the borylation of arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. In the case of 4,4,5,5-tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane, it can be used as a reagent to borylate arenes .

Result of Action

The result of the action of 4,4,5,5-tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane is the formation of borylated arenes . These compounds are valuable in organic synthesis and can be used to generate a variety of other chemical structures.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-prop-2-enoxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-6-11-17-13-10-8-7-9-12(13)16-18-14(2,3)15(4,5)19-16/h6-10H,1,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDXCUHKANAGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Allyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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